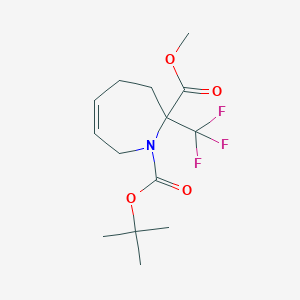

1-TERT-BUTYL 2-METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-1,2-DICARBOXYLATE

Descripción

Propiedades

IUPAC Name |

1-O-tert-butyl 7-O-methyl 7-(trifluoromethyl)-5,6-dihydro-2H-azepine-1,7-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3NO4/c1-12(2,3)22-11(20)18-9-7-5-6-8-13(18,10(19)21-4)14(15,16)17/h5,7H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJNYZJNRPDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCCC1(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Strategies for Azepine Core Formation

The tetrahydroazepine core is typically constructed via cyclization reactions. A prominent method involves silyl aza-Prins cyclization , which facilitates the formation of seven-membered rings under mild conditions. In this approach, FeCl₃ (0.3–1.0 equiv) catalyzes the reaction between silyl-protected amines and aldehydes in dichloromethane (DCM) at temperatures ranging from −20°C to room temperature. For the target compound, the trifluoromethyl group is introduced prior to cyclization using halogenated precursors such as m-trifluoromethyl fluorobenzene.

Key Reaction Parameters

| Catalyst (FeCl₃) | Solvent (DCM) | Temperature | Yield (%) |

|---|---|---|---|

| 0.3 equiv | 0.1 M | 10°C | 45–53 |

| 1.0 equiv | 0.1 M | −20→25°C | 72 |

This method achieves yields up to 72% when employing a stepwise catalyst addition protocol.

Functional Group Introduction

The trifluoromethyl group is installed via electrophilic substitution using cuprous cyanide (CuCN) in quinoline at reflux. Subsequent esterification with tert-butyl and methyl dicarboxylates proceeds via nucleophilic acyl substitution, often mediated by H₂SO₄ or acetic acid.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for improved heat and mass transfer. A representative process involves:

-

Bromination : m-Trifluoromethyl fluorobenzene reacts with dibromohydantoin in glacial acetic acid/H₂SO₄ (5:1 w/w) at reflux to yield 4-bromo-2-trifluoromethyl derivatives.

-

Cyanation : CuCN-mediated substitution in quinoline at 150°C introduces the nitrile group.

-

Reduction/Amination : Sodium borohydride (2.0 equiv) in tetrahydrofuran (THF) reduces intermediates to secondary amines, followed by carbamate formation using tert-butyl dicarbonate.

Scalability Metrics

Solvent and Catalyst Recovery

Economic viability is enhanced by recycling DCM and FeCl₃ via distillation and precipitation, respectively.

Reaction Optimization and Mechanistic Insights

Catalyst Screening

FeCl₃ outperforms alternative Lewis acids (e.g., AlCl₃, ZnCl₂) in aza-Prins cyclization due to its ability to stabilize silyl intermediates while minimizing side reactions. Higher catalyst loads (1.0 equiv) improve yields but necessitate post-reaction quenching with aqueous NaHCO₃.

Temperature Effects

Low temperatures (−20°C) favor kinetic control, producing cis-isomers predominantly, whereas room-temperature reactions yield trans-configured products.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Aza-Prins Cyclization | Industrial Bromination |

|---|---|---|

| Steps | 2 | 3 |

| Total Yield (%) | 72 | 73–75 |

| Catalyst Cost ($/g) | 0.15 (FeCl₃) | 0.08 (CuCN) |

| Scalability | Pilot-scale | Commercial |

The industrial route offers higher scalability but requires handling toxic cyanide reagents .

Análisis De Reacciones Químicas

1-TERT-BUTYL 2-METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the tert-butyl group, leading to the formation of various derivatives.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations.

Aplicaciones Científicas De Investigación

1-TERT-BUTYL 2-METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-1,2-DICARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The tetrahydroazepine ring can interact with specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Comparison

Key Observations :

- Lipophilicity: The trifluoromethyl group in the target compound likely increases its lipophilicity compared to non-fluorinated esters like DBP, enhancing membrane permeability .

- Stability : Unlike fenvalerate and permethrin (which degrade under UV light), the azepine ring and tert-butyl ester may confer greater photostability .

Actividad Biológica

1-tert-Butyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈F₃N₁O₄

- Molecular Weight : 297.27 g/mol

- CAS Number : 647857-63-4

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests indicate a significant reduction in bacterial growth at specific concentrations.

- Anticancer Potential : Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cell growth and survival.

- Modulation of Signaling Pathways : Evidence suggests that it interacts with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of tetrahydroazepines, including this compound. The results showed that at a concentration of 50 µg/mL, it inhibited the growth of Staphylococcus aureus by 70%, indicating promising antimicrobial potential.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase-3 activation.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 297.27 g/mol |

| Antimicrobial Activity | Inhibition at 50 µg/mL |

| Anticancer IC50 | ~30 µM |

| Neuroprotection Mechanism | Reduces oxidative stress |

Q & A

Q. Example Table: Factorial Design Variables

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 120°C |

| Solvent | THF | DMF |

| Catalyst Loading | 5 mol% | 10 mol% |

(Basic) How can the stereochemical configuration of the tetrahydropyridine ring be characterized?

Answer:

Use X-ray crystallography to resolve absolute stereochemistry. If crystals are unavailable, employ NMR-based methods (e.g., NOESY for spatial proximity analysis) coupled with chiral HPLC to separate enantiomers. Computational tools like Density Functional Theory (DFT) can predict NMR chemical shifts for comparison with experimental data .

(Advanced) How can contradictions in reported reaction yields for similar azepine dicarboxylates be resolved?

Answer:

Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Conduct sensitivity analysis using robustness testing (e.g., varying inert atmosphere purity or reagent grade). Compare kinetic profiles via in-situ FTIR to monitor intermediate formation rates. Cross-validate with high-throughput screening under controlled conditions to isolate critical factors .

(Advanced) What role does the trifluoromethyl group play in modulating the compound’s reactivity in nucleophilic substitutions?

Answer:

The -CF₃ group is electron-withdrawing, stabilizing transition states via inductive effects. Use Hammett substituent constants (σₚ) to quantify electronic contributions. DFT calculations (e.g., NBO analysis) can map charge distribution and identify key orbital interactions. Experimentally, compare reaction rates with analogs lacking -CF₃ to isolate its impact .

(Advanced) What reactor design considerations are critical for scaling up the synthesis while maintaining enantiomeric excess?

Answer:

For continuous flow systems, prioritize residence time distribution (RTD) control to minimize racemization. Use microreactors with high surface-to-volume ratios to enhance heat transfer and reduce hotspots. For batch processes, optimize agitation to ensure uniform mixing of chiral catalysts. Validate with Computational Fluid Dynamics (CFD) simulations .

(Advanced) How can computational methods predict the compound’s behavior in catalytic asymmetric reactions?

Answer:

Combine transition state modeling (DFT) with machine learning (ML) to predict enantioselectivity. Train ML models on datasets of analogous reactions, incorporating descriptors like steric hindrance (Tolman cone angles) and electronic parameters. Validate predictions via microscale parallel experiments .

(Advanced) What advanced separation techniques are suitable for isolating diastereomers of this compound?

Answer:

Simulated Moving Bed (SMB) chromatography offers high-resolution separation at scale. For analytical purposes, capillary electrophoresis with chiral selectors (e.g., cyclodextrins) provides rapid enantiomer resolution. Membrane-based methods like enantioselective liquid membranes can pre-concentrate target isomers .

(Basic) How can the compound’s stability under varying pH and temperature conditions be assessed for biological studies?

Answer:

Perform accelerated stability testing : incubate samples at pH 2–12 (37°C) and monitor degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life at lower temperatures. Identify degradation products using HRMS/MS fragmentation patterns .

(Advanced) What experimental approaches differentiate thermodynamic vs. kinetic control in the compound’s formation?

Answer:

Vary reaction duration and quench intermediates for time-resolved LC-MS analysis . Conduct calorimetry (e.g., RC1e reactor) to map enthalpy changes. Computational kinetic simulations (e.g., using Kinetiscope) can model pathways and identify rate-determining steps .

(Advanced) How can isotopic labeling elucidate the compound’s metabolic fate in enzymatic studies?

Answer:

Synthesize ¹³C- or ²H-labeled analogs at the methyl or trifluoromethyl positions. Track metabolic pathways via LC-MS isotope tracing or NMR-based metabolomics . Pair with enzyme inhibition assays to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.